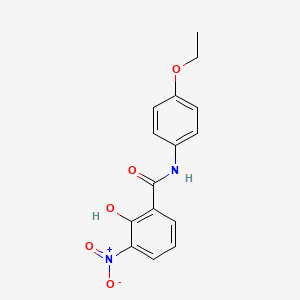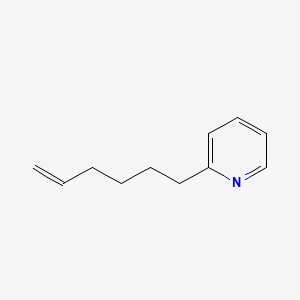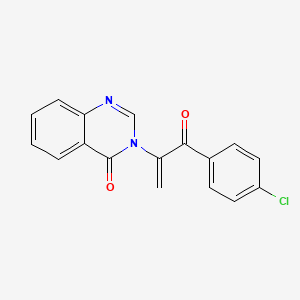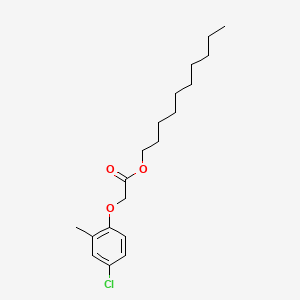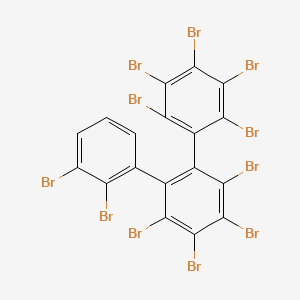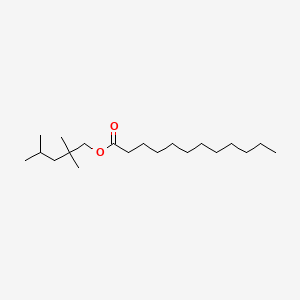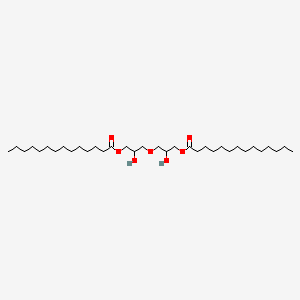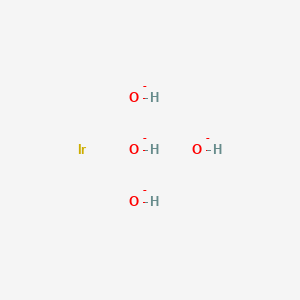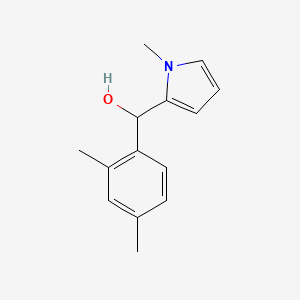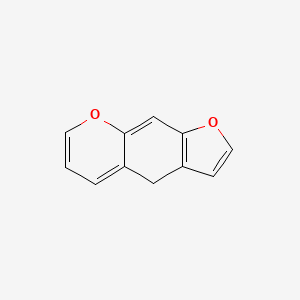
4H-Furo(3,2-g)(1)benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Furo(3,2-g)(1)benzopyran is a heterocyclic compound that belongs to the class of furobenzopyrans. These compounds are known for their unique structural features and diverse biological activities. The structure of this compound consists of a furan ring fused to a benzopyran moiety, which imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Furo(3,2-g)(1)benzopyran can be achieved through various synthetic routes. One efficient method involves a three-component approach using aromatic aldehydes, 4-hydroxycoumarin, and in situ generated phenacyl pyridinium bromide. This reaction is catalyzed by SiO2 nanoparticles under solvent-free conditions, making it environmentally friendly . The reaction proceeds rapidly with high yields and does not require extensive workup procedures or chromatographic separations.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of scalable and cost-effective catalysts, such as SiO2 nanoparticles, is crucial for industrial applications. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4H-Furo(3,2-g)(1)benzopyran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furobenzopyran-4-one derivatives, while reduction can produce dihydrofurobenzopyran compounds.
Scientific Research Applications
4H-Furo(3,2-g)(1)benzopyran has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, this compound is studied for potential therapeutic applications.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4H-Furo(3,2-g)(1)benzopyran involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects .
Comparison with Similar Compounds
4H-Furo(3,2-g)(1)benzopyran can be compared with other similar compounds, such as:
Coumarins: These compounds also contain a benzopyran moiety but differ in their biological activities and chemical properties.
Benzofurans: Similar to furobenzopyrans, benzofurans have a furan ring fused to a benzene ring, but they lack the additional pyran ring.
Furochromones: These compounds have a furan ring fused to a chromone moiety and exhibit different pharmacological activities.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activities compared to its analogs .
Properties
CAS No. |
326-21-6 |
|---|---|
Molecular Formula |
C11H8O2 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
4H-furo[3,2-g]chromene |
InChI |
InChI=1S/C11H8O2/c1-2-8-6-9-3-5-13-11(9)7-10(8)12-4-1/h1-5,7H,6H2 |
InChI Key |
ACUFKZVUZHDHMM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C3C1=CC=CO3)OC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


